(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13743298
InChI: InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-8-11(18)5-6-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol

(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.:

Cat. No.: VC13743298

Molecular Formula: C17H21BrN2O4

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate -

Specification

Molecular Formula C17H21BrN2O4
Molecular Weight 397.3 g/mol
IUPAC Name methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-8-11(18)5-6-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1
Standard InChI Key NBKQUUZLGITGNQ-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₂₁BrN₂O₄ and a molecular weight of 397.3 g/mol. Its IUPAC name is methyl (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflecting its stereochemistry (S-configuration), bromine substitution at the indole’s 6-position, and Boc-protected amine.

Key Functional Groups:

  • 6-Bromoindole Moiety: Enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Boc-Protected Amino Group: Stabilizes the amine during synthetic steps, removable under acidic conditions .

  • Methyl Ester: Facilitates solubility and serves as a protecting group for the carboxylic acid .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sequential protection, bromination, and esterification steps:

Step 1: Boc Protection of Tryptophan Derivatives

A tryptophan analog undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) . For example:

Tryptophan derivative+Boc2ODMAP, DCMBoc-protected intermediate\text{Tryptophan derivative} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected intermediate}

This step achieves >95% yield under mild conditions .

Step 2: Regioselective Bromination

Electrophilic bromination at the indole’s 6-position is achieved using bromine or N-bromosuccinimide (NBS). The reaction’s regioselectivity is influenced by electronic effects, with the 6-position favored due to indole’s electron-rich C3 position directing electrophiles to C6 .

Step 3: Methyl Esterification

The carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) or dimethyl sulfate.

Optimization Challenges

  • Regioselectivity: Competing bromination at C4 or C7 can occur, requiring careful control of reaction conditions (e.g., solvent polarity, temperature) .

  • Stereochemical Integrity: Racemization risks during Boc protection necessitate low temperatures and non-basic conditions .

Structural and Spectroscopic Characterization

Spectral Data

  • ¹H NMR: Key signals include:

    • Boc group: δ 1.4 ppm (singlet, 9H).

    • Indole protons: δ 7.2–7.6 ppm (multiplet, aromatic).

    • Methoxy group: δ 3.7 ppm (singlet, 3H).

  • ¹³C NMR: Peaks at δ 170 ppm (ester carbonyl), δ 155 ppm (Boc carbonyl), and δ 115–135 ppm (aromatic carbons) .

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, analogous Boc-protected indoles display planar indole rings and orthogonal Boc groups, stabilizing the structure via van der Waals interactions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

  • Anticancer Agents: Bromine enables Pd-catalyzed couplings to introduce aryl/heteroaryl groups.

  • Neurotransmitter Analogs: The indole core mimics tryptophan-derived neurotransmitters (e.g., serotonin) .

Case Study: Formal Synthesis of 6,7-Secoagroclavine

In a photoredox-catalyzed decarboxylative cyclization, similar Boc-protected bromoindoles undergo radical cyclization to form ergot alkaloid precursors .

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